molecular formula C19H14N4O5 B15294926 5,5'-(Carbonyldiimino)bis-1h-indole-2-carboxylic acid CAS No. 129655-37-4

5,5'-(Carbonyldiimino)bis-1h-indole-2-carboxylic acid

Cat. No.: B15294926
CAS No.: 129655-37-4
M. Wt: 378.3 g/mol
InChI Key: ATFRLAFCRGJKAA-UHFFFAOYSA-N
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Description

5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes two indole moieties connected by a carbonyldiimino bridge. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid derivatives with carbonyldiimidazole. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moieties.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid is unique due to its dual indole structure connected by a carbonyldiimino bridge, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

129655-37-4

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

5-[(2-carboxy-1H-indol-5-yl)carbamoylamino]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C19H14N4O5/c24-17(25)15-7-9-5-11(1-3-13(9)22-15)20-19(28)21-12-2-4-14-10(6-12)8-16(23-14)18(26)27/h1-8,22-23H,(H,24,25)(H,26,27)(H2,20,21,28)

InChI Key

ATFRLAFCRGJKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O)C=C(N2)C(=O)O

Origin of Product

United States

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